Hypochlorous acid, barium salt

Beschreibung

Eigenschaften

CAS-Nummer |

13477-10-6 |

|---|---|

Molekularformel |

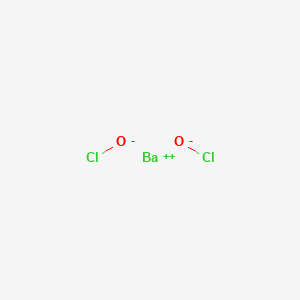

BaCl2O2 |

Molekulargewicht |

240.23 g/mol |

IUPAC-Name |

barium(2+);dihypochlorite |

InChI |

InChI=1S/Ba.2ClO/c;2*1-2/q+2;2*-1 |

InChI-Schlüssel |

HPEWZLCIOKVLBZ-UHFFFAOYSA-N |

SMILES |

[O-]Cl.[O-]Cl.[Ba+2] |

Kanonische SMILES |

[O-]Cl.[O-]Cl.[Ba+2] |

Andere CAS-Nummern |

13477-10-6 |

Physikalische Beschreibung |

Barium hypochlorite, with more than 22% available chlorine appears as a white-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May accelerate the burning of combustible materials. Prolonged exposure to heat or flames may result in an explosion. |

Piktogramme |

Oxidizer; Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Barium Hypochlorite

Byproduct Formation and Selectivity

A primary challenge in the electrosynthesis of any hypochlorite (B82951) is controlling selectivity and minimizing the formation of undesired byproducts. The hypochlorite ion itself can be further oxidized at the anode to form chlorate (B79027) (ClO₃⁻) and perchlorate (B79767) (ClO₄⁻). researchgate.net This is a significant issue in the industrial production of sodium chlorate, where conditions are optimized for this conversion. wikipedia.org To favor the formation of hypochlorite, the temperature of the electrolyte is typically kept low, and the pH is maintained in a specific range. wikipedia.orgelectrochem.org

In the context of barium hypochlorite, controlling the pH is crucial. An acidic environment would lead to the decomposition of hypochlorite and the release of chlorine gas, while a highly alkaline medium can promote the formation of chlorates. wikipedia.org

Influence of Operating Parameters

The efficiency and selectivity of the electrosynthesis process are highly dependent on several operating parameters:

Current Density: The applied current density influences the rate of chlorine evolution at the anode and hydrogen evolution at the cathode. Higher current densities can increase the production rate but may also lead to increased energy consumption and potentially favor byproduct formation. mdpi.comabechem.com

Temperature: As mentioned, temperature control is critical to prevent the thermal decomposition of the unstable hypochlorite ion and to suppress the formation of chlorates. wikipedia.orgwikipedia.org

pH of the Electrolyte: The pH of the solution affects the equilibrium between hypochlorous acid and the hypochlorite ion and also influences the stability of the product and the rates of side reactions. rsc.orgwikipedia.org For sodium hypochlorite production, a basic pH of 10 to 12 is often maintained to minimize chlorate formation. electrochem.org

Electrolyte Concentration: The concentration of the barium chloride electrolyte would impact the conductivity of the solution and the mass transport of ions to the electrodes.

Electrode Material and Stability

The choice of electrode materials is critical for the efficiency and longevity of the electrochemical cell. Dimensionally stable anodes (DSAs), often composed of titanium coated with mixed metal oxides (like RuO₂ and IrO₂), are commonly used for chlorine evolution due to their high catalytic activity and stability. cecri.res.inelectrochem.org The cathode is typically a material with a high hydrogen overpotential to suppress the reduction of hypochlorite back to chloride. electrochem.org

Data Tables

Table 1: Properties of Barium Hypochlorite

| Property | Value |

| Chemical Formula | Ba(ClO)₂ |

| Molar Mass | 240.23 g/mol |

| Appearance | White to colorless crystals |

| State at STP | Solid |

Source: wikipedia.org

Table 2: Key Operating Parameters in Hypochlorite Electrosynthesis

| Parameter | Significance | Typical Considerations |

| Current Density | Affects production rate and energy consumption. | Optimization needed to balance yield and cost. mdpi.comabechem.com |

| Temperature | Influences product stability and byproduct formation. | Kept low to prevent decomposition and chlorate formation. wikipedia.orgelectrochem.org |

| pH | Determines the dominant chlorine species and reaction pathways. | Maintained in a specific range to maximize hypochlorite yield. rsc.orgwikipedia.org |

| Electrode Materials | Dictates catalytic activity and operational lifetime. | DSAs for the anode; high hydrogen overpotential material for the cathode. cecri.res.inelectrochem.org |

Physicochemical Principles Governing Barium Hypochlorite Reactivity

Hydrolysis and Solution Equilibria in Aqueous Systems

When dissolved in water, barium hypochlorite (B82951) engages in several simultaneous equilibria that determine the chemical nature of the solution.

As a salt, barium hypochlorite is a strong electrolyte and dissociates completely in water. lardbucket.org This dissociation yields barium ions and hypochlorite ions, as depicted in the following equilibrium equation:

Ba(OCl)₂(s) ⇌ Ba²⁺(aq) + 2ClO⁻(aq) brainly.com

The barium cation (Ba²⁺) is the conjugate acid of a strong base, barium hydroxide (B78521) (Ba(OH)₂), and is considered a neutral ion in solution. brainly.com The hypochlorite anion (ClO⁻), however, is the conjugate base of a weak acid, hypochlorous acid (HClO), and plays a significant role in the solution's chemistry. brainly.com

The hypochlorite ion undergoes hydrolysis, a reaction with water, which establishes an equilibrium that produces hypochlorous acid (HOCl) and hydroxide ions (OH⁻). brainly.combrainly.com This reaction causes an increase in the hydroxide ion concentration, leading to a slightly basic solution. brainly.comwikipedia.org

The equilibrium for this hydrolysis is:

ClO⁻(aq) + H₂O(l) ⇌ HOCl(aq) + OH⁻(aq) brainly.com

The position of this equilibrium is highly dependent on the pH of the solution. wikipedia.orgeuropa.eu In more acidic solutions (lower pH), the equilibrium shifts to the right, favoring the formation of the undissociated hypochlorous acid. daeilaqua.com Conversely, in more alkaline solutions (higher pH), the equilibrium shifts to the left, and the hypochlorite anion is the predominant species. wikipedia.orgeuropa.eu At a pH above 9, the majority of the free available chlorine exists as the OCl⁻ ion. daeilaqua.com The speciation between hypochlorous acid and the hypochlorite ion is also influenced by temperature, though to a lesser extent than pH. europa.eu

Table 1: Predominant Chlorine Species at Different pH Values

| pH Value | Predominant Species |

|---|---|

| < 7.5 | Hypochlorous Acid (HOCl) |

This table illustrates the general relationship between pH and the dominant chlorine-containing species in an aqueous hypochlorite solution.

The primary role of the barium cation in the solution's chemistry relates to its potential to form precipitates with other anions that may be present. For instance, if sulfate (B86663) ions (SO₄²⁻) are introduced, the highly insoluble barium sulfate (BaSO₄) will precipitate, a reaction commonly used for the qualitative detection of either barium or sulfate ions. vedantu.comscienceready.com.au Similarly, barium can form precipitates with carbonate (CO₃²⁻), chromate (B82759) (CrO₄²⁻), and oxalate (B1200264) ions. libretexts.org

Decomposition Mechanisms

Barium hypochlorite, like other hypochlorites, is generally unstable and can decompose through various pathways, influenced by factors such as heat and chemical environment. wikipedia.org

Hypochlorites are powerful oxidizers that can decompose, particularly at higher temperatures or in the presence of water, to release oxygen and chlorine gases. chemicalbook.comnoaa.gov This decomposition can be exothermic and, in concentrated forms, may lead to thermal runaway. wikipedia.org When heated, or upon contact with acids, hypochlorites can produce toxic chlorine gas. chemicalbook.comnoaa.gov

Two primary decomposition reactions for the hypochlorite ion are:

Disproportionation to Chloride and Chlorate (B79027): 3ClO⁻ → 2Cl⁻ + ClO₃⁻ wikipedia.org

Decomposition to Chloride and Oxygen: 2ClO⁻ → 2Cl⁻ + O₂ wikipedia.org

The decomposition to form oxygen can be catalyzed by the presence of transition metal ions. powellsolutions.com

The decomposition of hypochlorites can lead to the evolution of both oxygen and chlorine gas. chemicalbook.comnoaa.gov

The formation of oxygen gas is a result of the decomposition of the hypochlorite ion. wikipedia.orgwikipedia.org This process can be accelerated by catalysts such as cobalt, nickel, and copper oxides. cdnsciencepub.com Studies have shown that for uncatalyzed decomposition, the presence of both hypochlorous acid and hypochlorite ions is necessary for oxygen to be detected. diva-portal.org The rate of oxygen formation is influenced by pH, with a maximum rate observed around neutral pH. diva-portal.org

Chlorine gas is liberated when hypochlorite solutions are acidified. wikipedia.org The reaction involves the hypochlorite ion and the chloride ion (which is present from decomposition or other sources) in an acidic medium:

2H⁺ + ClO⁻ + Cl⁻ ⇌ Cl₂ + H₂O wikipedia.org

This reaction is driven to the right in acidic conditions (low pH), resulting in the release of chlorine gas. wikipedia.orgwikipedia.org

Kinetic Influences on Decomposition

The rate at which barium hypochlorite decomposes is not solely dependent on temperature but is also significantly influenced by various kinetic factors, including the presence of impurities, the ionic strength of the solution, and the potential for autocatalytic processes.

The decomposition of hypochlorite solutions is markedly accelerated by the presence of certain trace impurities, particularly transition metal ions and their oxides. powellsolutions.comwikipedia.org Ions such as copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺) are known to be potent catalysts for this decomposition. wikipedia.orgpowellsolutions.com Their presence can lead to an unacceptable rate of decomposition, primarily through a pathway that generates oxygen gas. powellsolutions.com The catalytic effect of these metals is so significant that their removal is a critical step in stabilizing hypochlorite solutions. cdnsciencepub.com For example, one method to reduce the rate of gas evolution involves precipitating calcium carbonate in the solution, which co-precipitates and removes copper or nickel salts. cdnsciencepub.com Similarly, metal oxides like copper oxide (CuO) and nickel oxide (NiO) also catalyze the decomposition. Light can also serve as a catalyst for the decomposition process. wikipedia.orgpowellsolutions.com

| Catalyst Type | Examples | Effect on Decomposition |

| Transition Metal Ions | Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺) | Accelerates decomposition, primarily to oxygen and chloride. wikipedia.orgpowellsolutions.com |

| Transition Metal Oxides | Copper Oxide (CuO), Nickel Oxide (NiO), Cobalt Oxide | Accelerates decomposition. royalsocietypublishing.org |

| Light | Ultraviolet (UV) light | Accelerates decomposition. powellsolutions.comacs.org |

The rate of hypochlorite decomposition is dependent on the total ionic strength (µ) of the solution. powellsolutions.comacs.orgnih.gov For the second-order decomposition of the hypochlorite ion (OCl⁻), an empirical relationship has been established that links the observed rate constant (k₂) to the ionic strength. acs.org This relationship can be expressed as:

log k₂ = bµ + C

Where 'b' and 'C' are experimentally determined coefficients. acs.org Studies on sodium hypochlorite solutions have shown that plots of log k₂ versus ionic strength (µ) are linear. acs.org The average value for the coefficient 'b' was determined to be 0.149 ± 0.005 across a range of temperatures (15-55 °C). acs.org This demonstrates that as the ionic strength of the solution increases, the rate constant for hypochlorite decomposition also increases. acs.orgnih.gov Experiments have confirmed that solutions with different OCl⁻ concentrations but similar ionic strengths exhibit similar second-order rate constants, highlighting the direct role of ionic strength in the reaction kinetics. acs.org

The following equation further describes the combined effect of temperature and ionic strength on the decomposition of OCl⁻ in solutions with ionic strengths between 1 and 6 M: log k₂ = 0.149µ + log[2.083 x 10¹⁰T exp(-1.018 x 10⁵/RT) exp(-56.5/R)] acs.orgnih.gov Here, k₂ has units of M⁻¹s⁻¹, T is the absolute temperature, and R is the universal gas constant. acs.orgnih.gov

The decomposition of hypochlorite in solution generally follows second-order kinetics. cdnsciencepub.comresearchgate.net This means the rate is proportional to the square of the hypochlorite concentration. However, the reaction can be complex, and under certain conditions, such as in the presence of excess oxidant or with the formation of intermediates, deviations from simple first-order or second-order kinetics can occur. psu.edu For instance, the decomposition of alkyl hypochlorites has been shown to have a distinct non-symmetrical peak in differential scanning calorimetry (DSC) tests, which is indicative of autocatalytic behavior. icheme.org

Specific Chemical Reactivity

Reactions with Protic Acids and Chlorine Gas Generation

Barium hypochlorite, like other hypochlorite salts, reacts readily with protic acids to generate chlorine gas (Cl₂), which is toxic and corrosive. chemicalbook.comnoaa.govnoaa.gov The addition of a strong acid, such as hydrochloric acid (HCl), to a hypochlorite solution shifts the chemical equilibrium, leading to the formation of hypochlorous acid (HOCl). wikipedia.orgvedantu.com

OCl⁻(aq) + H⁺(aq) ⇌ HOCl(aq) wikipedia.org

This equilibrium is pH-dependent. At low pH (acidic conditions), the formation of hypochlorous acid is favored. vedantu.com The hypochlorous acid formed can then react with chloride ions (which are present either from the addition of hydrochloric acid or as a product of hypochlorite decomposition) to produce chlorine gas and water. wikipedia.orgwikipedia.org

HOCl(aq) + Cl⁻(aq) + H⁺(aq) ⇌ Cl₂(g) + H₂O(l) wikipedia.org

This reaction is driven strongly towards the production of chlorine gas at a pH below 2. wikipedia.org Therefore, contact between barium hypochlorite and acidic substances represents a significant chemical hazard due to the evolution of toxic chlorine gas. chemicalbook.comnoaa.gov

Reactivity with Nitrogenous Compounds and Halogenated Byproduct Formation (e.g., NCl₃ with Urea)

Barium hypochlorite, like other hypochlorite salts, reacts with nitrogenous compounds. A significant and hazardous reaction occurs with urea, leading to the formation of the highly explosive nitrogen trichloride (B1173362) (NCl₃). chemicalbook.comnoaa.gov This reaction underscores the incompatibility of hypochlorites with ammonia-based compounds and certain nitrogen-containing organic molecules. The formation of halogenated byproducts is a critical consideration in its handling and application.

Oxidative Reactivity Towards Organic and Inorganic Substrates

As a strong oxidizing agent, barium hypochlorite is reactive with a wide array of organic and inorganic substrates. chemicalbook.comnoaa.gov It can oxidize various organic materials, which is a principle utilized in its application as a bleaching agent for textiles, paper, and pulp. wikipedia.org Its oxidative power also extends to inorganic compounds. The reactivity is often enhanced in the presence of water or at elevated temperatures, which can lead to the decomposition of the compound and the release of oxygen and chlorine gases. chemicalbook.comnoaa.gov

Interactions with Cyanides and Combustible Materials

Barium hypochlorite reacts fiercely with cyanides, especially when subjected to heat or friction. chemicalbook.com This reaction is hazardous and produces toxic gases. Furthermore, due to its nature as a strong oxidizer, barium hypochlorite can accelerate the burning of combustible materials. chemicalbook.comnoaa.gov It may form explosive mixtures with substances such as wood, paper, oil, and powdered metals. chemicalbook.com Prolonged exposure to heat or flames can lead to an explosion. chemicalbook.comnoaa.gov

Theoretical and Computational Chemistry of Barium Hypochlorite

Electronic Structure and Bonding Characterization

Predicted Electronic and Structural Properties of Barium Hypochlorite (B82951)

| Property | Description | Predicted Characteristic |

| Bonding Type | Primary interaction between Ba²⁺ and ClO⁻. | Ionic |

| Cation | Barium ion. | Ba²⁺ |

| Anion | Hypochlorite ion. | ClO⁻ |

| Internal Anion Bonding | Bond between chlorine and oxygen in ClO⁻. | Polar Covalent |

Thermodynamic Stability and Reaction Energetics

The thermodynamic stability of barium hypochlorite is a critical factor in its storage and application. Computational chemistry offers powerful tools to investigate the energetics of its formation and decomposition.

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept used to predict the stability of chemical compounds and the outcome of reactions. libretexts.orgchemistnotes.com According to this principle, hard acids prefer to bond with hard bases, and soft acids prefer to bond with soft bases. libretexts.orgchemistnotes.com

Barium Ion (Ba²⁺): The barium ion is a large cation with a +2 charge. Alkaline earth metal cations are generally considered hard acids. libretexts.orguci.edu Their relatively high positive charge and low polarizability classify them as such.

Hypochlorite Ion (ClO⁻): The hypochlorite ion is a polyatomic anion. The oxygen atom makes it a hard base. Bases like H₂O, OH⁻, and ClO₄⁻ are classified as hard bases. adichemistry.comshahucollegelatur.org.in

HSAB Classification of Ions in Barium Hypochlorite

| Ion | Type | Classification |

| Barium (Ba²⁺) | Acid | Hard |

| Hypochlorite (ClO⁻) | Base | Hard |

Barium hypochlorite, like other hypochlorites, can decompose, particularly when heated or in the presence of catalysts. This decomposition can be complex, potentially yielding barium chloride, barium chlorate (B79027), and oxygen gas. Computational methods can be employed to model these decomposition pathways. ung.edu

By calculating the potential energy surface of the system, researchers can identify the transition states and determine the activation barriers for different decomposition reactions. This information is crucial for understanding the kinetics of decomposition and for establishing safe storage and handling procedures. While specific computational studies on the decomposition of barium hypochlorite were not found in the search results, the general methodology is well-established in computational chemistry. grafiati.comlancaster.ac.uk

Modeling of Solubility and Solution Behavior

Barium hypochlorite is soluble in water, where it dissociates into barium ions (Ba²⁺) and hypochlorite ions (ClO⁻). noaa.gov Computational models can be used to study the thermodynamics and kinetics of this dissolution process.

Challenges and Methodological Advancements in Computational Modeling of Hypochlorite Salts

Accurately modeling hypochlorite salts presents several challenges for computational chemistry.

One major challenge is the high reactivity and potential for multiple reaction pathways of the hypochlorite ion. mst.dk This requires sophisticated theoretical models that can accurately describe bond breaking and formation, as well as electron transfer processes.

Another challenge lies in the proper description of the electronic structure of the hypochlorite ion and its interactions with cations and solvent molecules. The development of more accurate density functionals and basis sets is an ongoing area of research aimed at improving the reliability of computational predictions for these systems. rsc.org

Furthermore, modeling the solid-state properties of hypochlorite salts requires accurate methods for describing the crystal lattice and the long-range electrostatic interactions. Advancements in solid-state computational methods and increased computing power are enabling more detailed and predictive studies of these materials. acs.org

Electrochemical Behavior of Barium Hypochlorite Systems

Cathodic Reduction Processes Involving Hypochlorite (B82951) and Barium Ions

In electrochemical systems containing barium and hypochlorite ions, the cathodic processes are characterized by the reduction of hypochlorite and the formation of a barium hydroxide (B78521) film on the electrode surface.

Mechanism of Metal Hydroxide Film Formation on Electrode Surfaces

The formation of barium hydroxide can be represented by the following reaction: Ba²⁺(aq) + 2OH⁻(aq) → Ba(OH)₂(s) psu.edu

The precipitation of this film is influenced by several factors including electrolyte concentration, pH, temperature, and current density. psu.edu

Impact of Barium Hydroxide Films on Hypochlorite Reduction Suppression

The presence of a barium hydroxide film on the cathode surface has a significant inhibitory effect on the reduction of hypochlorite ions. isca.meresearchgate.net This film acts as a physical barrier or diaphragm, hindering the transport of negatively charged hypochlorite ions to the cathode surface. isca.me This suppression of hypochlorite reduction is advantageous in processes like chlorate (B79027) production, as it minimizes cathodic loss reactions and increases current efficiency without the need for additives like chromate (B82759). isca.me Studies have shown that in barium chlorate solutions, the reduction of hypochlorite is suppressed due to the formation of this corresponding metal hydroxide film. isca.meresearchgate.net

Anodic Oxidation Mechanisms in Barium-Containing Electrolytes

The anodic processes in electrolytes containing barium are centered around the oxidation of ions present in the solution. For instance, in the electrochemical synthesis of barium chlorate from barium chloride, the primary anodic reaction is the oxidation of chloride ions to chlorine gas. psu.edu This chlorine then reacts with hydroxyl ions, which are formed at the cathode and migrate towards the anode, to produce hypochlorite ions. psu.edu

Chemical formation: Reaction of hypochlorite ions with free hypochlorous acid in the bulk solution. psu.edu

Electrochemical formation: Direct oxidation of hypochlorite ions at the anode. psu.edu

The efficiency of these anodic oxidation processes is influenced by the anode material and the electrolyte conditions. psu.edu In other systems, such as the synthesis of barium titanate films, the anodic oxidation of a titanium anode in a barium-containing electrolyte leads to the formation of the desired film. researchgate.net The mechanism can involve dissolution and crystallization processes, and at higher voltages, anodic spark deposition can occur. researchgate.net

Influence of Electrolyte Composition and pH on Electrochemical Efficiency

The composition and pH of the electrolyte are critical parameters that significantly affect the efficiency of electrochemical processes in barium hypochlorite systems.

Electrolyte Concentration: In the production of barium chlorate, the concentration of the barium chloride electrolyte has a direct impact on current efficiency. psu.edu At higher concentrations, the precipitation of barium hydroxide increases, which can reduce the current efficiency. psu.edu

pH: The pH of the electrolyte plays a crucial role in determining the dominant chemical and electrochemical reactions. For chlorate formation, a pH range of 6.0-6.5 is often favored for the chemical reaction pathway. psu.edu In slightly alkaline conditions, the electrochemical formation of chlorate can occur. psu.edu The formation of the protective barium hydroxide film on the cathode is also pH-dependent, occurring in the pH range of 12.5-14.0. psu.edu

Temperature: Temperature also influences the reaction rates and current efficiency. In barium chlorate production, increasing the electrolyte temperature generally leads to an increase in current efficiency for chlorate formation. psu.edu

The following table summarizes the influence of various parameters on the current efficiency for the electrochemical preparation of barium chlorate.

| Parameter | Condition | Current Efficiency (%) |

| Electrolyte Concentration (M) | 1.0 | 56 |

| >1.0 | Decreases | |

| Electrolyte pH | 6.0-6.5 | Optimal for chemical formation |

| Slightly Alkaline | Favors electrochemical formation | |

| Electrolyte Temperature (°C) | Increasing | Increases |

Table based on data from the electrochemical preparation of barium chlorate. psu.edu

Electrocatalytic Considerations in Barium Hypochlorite Systems

Electrocatalysis plays a role in enhancing the efficiency and selectivity of reactions in barium-containing electrochemical systems. While specific research on the electrocatalysis of barium hypochlorite itself is limited, related studies provide insights. For instance, in solid oxide fuel cells, the addition of barium oxide to a Ni/SDC anode has been shown to significantly enhance the anodic performance for both H₂ and CH₄ fuels. frontiersin.org This enhancement is linked to the interfaces between barium, nickel, and the samarium-doped ceria (SDC) promoting the oxidation reactions. frontiersin.org

Future Research Directions in Barium Hypochlorite Chemistry

Development of Novel and Efficient Synthetic Routes for High-Purity Barium Hypochlorite (B82951)

The synthesis of high-purity barium hypochlorite remains a significant challenge. Current methods often involve the reaction of chlorine gas with a solution of barium hydroxide (B78521). While seemingly straightforward, this process can be difficult to control, leading to the co-precipitation of impurities such as barium chloride and barium chlorate (B79027), which compromises the purity and stability of the final product. exrockets.com

Future research should prioritize the development of novel synthetic strategies that offer greater control over the reaction environment. This could involve exploring alternative precursors, such as reacting hypochlorous acid directly with a suitable barium source. wikipedia.org Investigating different solvent systems and reaction conditions, including temperature and pH, could also lead to improved yields and higher purity. google.com The use of phase transfer catalysts might offer another avenue for enhancing reaction efficiency and selectivity. googleapis.com Furthermore, scalable industrial processes that are both cost-effective and environmentally benign are highly desirable.

| Parameter | Current Method (Chlorine & Barium Hydroxide) | Potential Future Directions |

| Purity | Often contains BaCl₂ and Ba(ClO₃)₂ impurities exrockets.com | Targeting >99% purity |

| Control | Difficult to control reaction conditions | Precise control of stoichiometry and reaction parameters |

| Scalability | Industrial scalability exists but can be inefficient | Development of efficient and scalable continuous flow processes |

| Byproducts | Formation of undesirable side products | Minimization or elimination of byproducts through catalyst design |

Advanced Mechanistic Studies of Decomposition and Reactivity under Controlled Conditions

The decomposition of barium hypochlorite, particularly in the presence of factors like heat, light, and atmospheric carbon dioxide, is not fully understood. chemicalbook.comsciencemadness.org Salts of hypochlorous acid are generally powerful oxidizers that can decompose, especially at higher temperatures, to release oxygen and chlorine. chemicalbook.com The interaction with carbon dioxide has been a subject of study, but a detailed kinetic and mechanistic investigation is still needed. sciencemadness.orgvdoc.pub

Future research should employ advanced analytical techniques to probe the decomposition pathways of barium hypochlorite under rigorously controlled conditions. This includes studying the influence of temperature, humidity, and the presence of catalysts or inhibitors on the decomposition rate and products. Understanding the reactivity profile is crucial, as hypochlorites can react vigorously with various substances. chemicalbook.com For instance, their reaction with acids can produce toxic chlorine gas. chemicalbook.com Detailed studies on its reactivity with organic and inorganic compounds would provide a more complete picture of its chemical behavior.

In-depth Computational and Spectroscopic Investigations to Elucidate Fundamental Properties

Computational modeling and advanced spectroscopic techniques offer powerful tools to investigate the fundamental properties of barium hypochlorite at the molecular level. While general computational methods exist for chemical reactivity evaluation, specific and detailed models for barium hypochlorite are lacking. aiche.org

Future work should focus on developing accurate theoretical models to predict its electronic structure, vibrational frequencies, and other physicochemical properties. These computational results can provide valuable insights that complement experimental findings. aiche.org Spectroscopic techniques such as Raman, infrared (IR), and X-ray absorption spectroscopy can be used to characterize the solid-state structure and bonding in barium hypochlorite. Such studies would help in understanding the nature of the Ba²⁺ and ClO⁻ interaction and how it influences the compound's stability and reactivity.

Refined Analytical Techniques for Comprehensive Characterization and Process Optimization

The development of robust and accurate analytical methods is paramount for the comprehensive characterization of barium hypochlorite and for optimizing its production processes. While general methods for analyzing hypochlorites exist, techniques tailored for the specific challenges presented by barium hypochlorite, such as the presence of similar barium salts, are needed.

Future research should focus on refining existing analytical techniques and developing new ones for the precise quantification of barium hypochlorite and the identification of trace impurities. This could include advanced chromatographic methods, ion-selective electrodes, and various spectrometric techniques. who.int The development of real-time monitoring techniques for industrial production processes would enable better control over product quality and consistency, ensuring high-purity barium hypochlorite for any potential application. alibaba.com

| Analytical Technique | Current Application | Future Refinements for Barium Hypochlorite |

| Titrimetric Methods | General determination of available chlorine | Development of methods to differentiate between hypochlorite, chlorite (B76162), and chlorate in the presence of barium ions |

| Spectrophotometry | Quantification of hypochlorite ions | High-resolution methods to overcome interference from other species |

| Chromatography (e.g., Ion Chromatography) | Separation and quantification of anions | Optimization of columns and eluents for baseline separation of chlorine oxyanions in a barium matrix |

| Atomic Absorption/Emission Spectrometry | Determination of barium content who.int | Coupling with other techniques for speciation analysis |

Q & A

Q. What are the standard laboratory methods for synthesizing barium hypochlorite, and what factors influence reaction efficiency?

Barium hypochlorite is synthesized via the neutralization of hypochlorous acid (HOCl) with barium hydroxide. The reaction is:

2 HOCl (aq) + Ba(OH)₂ (aq) → Ba(OCl)₂ (aq) + 2 H₂O (l)

Key factors include:

Q. How does environmental exposure (e.g., CO₂, humidity) affect the stability of barium hypochlorite, and what decomposition products are formed?

Barium hypochlorite decomposes upon exposure to atmospheric CO₂, forming barium carbonate (BaCO₃) and regenerating hypochlorous acid:

Ba(OCl)₂ (aq) + CO₂ (g) → BaCO₃ (s) ↓ + 2 HOCl (aq)

Humidity accelerates hydrolysis, leading to further HOCl degradation. Storage recommendations include airtight containers with desiccants and inert gas purging to minimize decomposition .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying barium hypochlorite concentration in solution, and how do interferences from barium ions affect these methods?

- Iodometric titration : Acidify the solution to release HOCl, then titrate with standardized sodium thiosulfate (Na₂S₂O₃) using starch indicator.

- Spectrophotometry : Measure absorbance at 292 nm (HOCl-specific peak), but calibrate to account for light scattering caused by precipitated Ba²+ salts.

- Interference mitigation : Precipitate Ba²+ as BaSO₄ using sulfate ions before analysis, ensuring minimal interference with HOCl quantification .

Q. In oxidation reactions, how does the counterion (e.g., Ba²+ vs. Na⁺) in hypochlorite salts influence reaction kinetics and mechanistic pathways?

- Solubility effects : Barium hypochlorite has lower aqueous solubility than sodium hypochlorite, limiting its use in homogeneous reactions but favoring heterogeneous catalysis.

- Ionic strength : Ba²+ increases solution ionic strength, which can stabilize transition states in oxidation reactions (e.g., sulfide to sulfate).

- Mechanistic divergence : Ba²+ may coordinate with substrates, altering electron transfer pathways compared to Na⁺-based systems .

Q. Recent studies report conflicting data on the thermal decomposition pathways of barium hypochlorite. How can researchers reconcile these discrepancies through experimental design?

Discrepancies arise from varying experimental conditions:

- Controlled atmosphere : Use thermogravimetric analysis (TGA) under inert (N₂) vs. oxidizing (O₂) conditions to isolate decomposition mechanisms.

- Impurity analysis : Characterize trace contaminants (e.g., chloride ions) via ion chromatography, as they catalyze side reactions.

- Kinetic modeling : Apply isoconversional methods (e.g., Friedman analysis) to differentiate between competing pathways (e.g., Ba(OCl)₂ → BaCl₂ + O₂ vs. BaCO₃ + ClO₂) .

Methodological Considerations

- Synthesis optimization : Use inline pH monitoring to ensure complete neutralization of Ba(OH)₂.

- Stability testing : Conduct accelerated aging studies at 40°C/75% relative humidity to predict shelf life.

- Data validation : Cross-reference iodometric titration results with ion-selective electrode measurements for HOCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.